

Application Notes: Hpk1-IN-55 for In Vitro T-Cell Proliferation Assays

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Compound of Interest

Compound Name: *Hpk1-IN-55*

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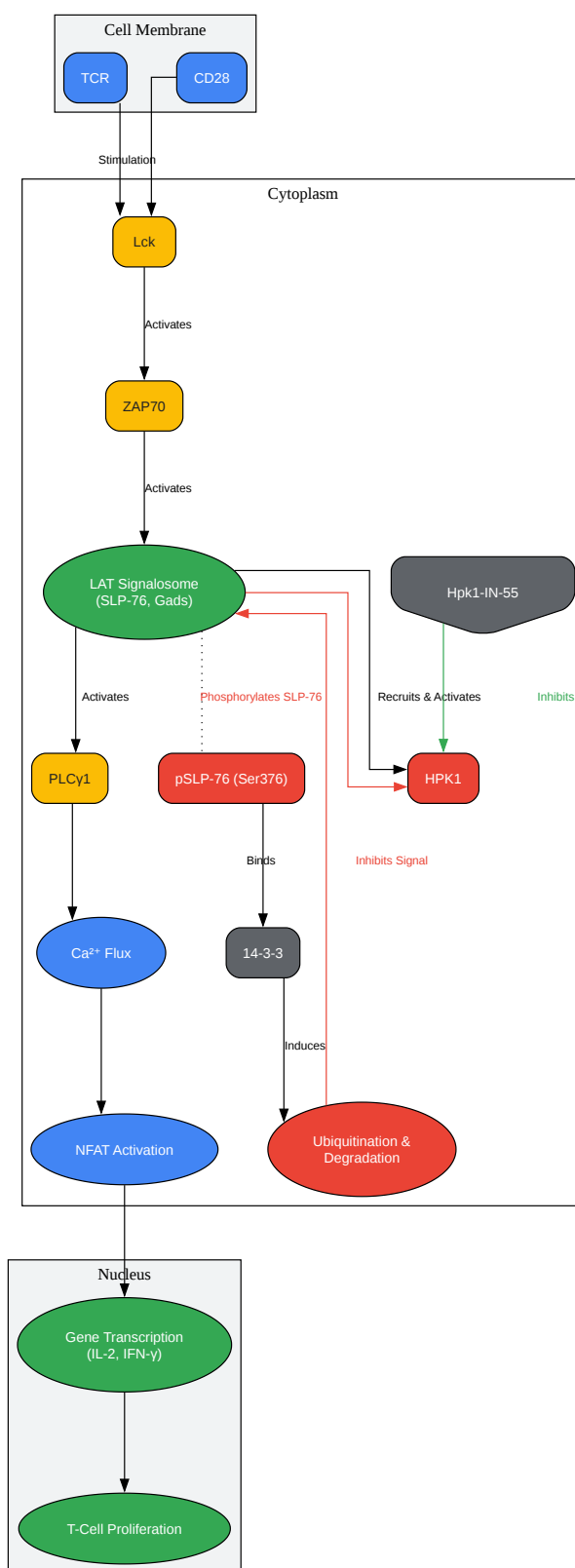
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] Upon TCR engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76 at serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5] This action effectively dismantles the TCR signalosome, terminating the downstream signaling required for full T-cell activation.[3]

The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[2][4] Small molecule inhibitors of HPK1, such as **Hpk1-IN-55**, are designed to block the kinase activity of HPK1. By doing so, they prevent the phosphorylation and degradation of SLP-76, leading to a more sustained and robust T-cell response.[3] This enhanced response is characterized by increased T-cell proliferation, greater production of effector cytokines like IL-2 and IFN- γ , and augmented anti-tumor activity.[3][6] These application notes provide a detailed protocol for assessing the in vitro effects of **Hpk1-IN-55** on T-cell proliferation.

HPK1 Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how inhibitors like **Hpk1-IN-55** can reverse this effect.



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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation. **Hpk1-IN-55** blocks this process.

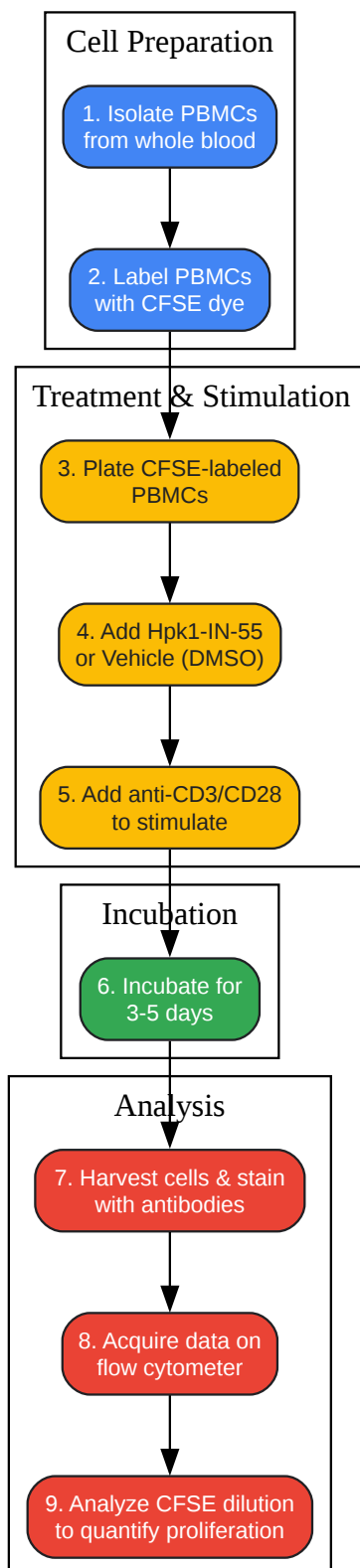
Experimental Protocol: In Vitro T-Cell Proliferation Assay

This protocol details a method to assess the effect of **Hpk1-IN-55** on the proliferation of human T-cells using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution measured by flow cytometry.

Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
- **Hpk1-IN-55**
- DMSO (vehicle control)
- Plate-bound anti-CD3 antibody (e.g., clone OKT3)
- Soluble anti-CD28 antibody (e.g., clone CD28.2)
- CFSE dye
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8)
- 96-well flat-bottom culture plates
- Flow cytometer

Experimental Workflow



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Caption: Workflow for the in vitro T-cell proliferation assay using CFSE dye dilution.

Step-by-Step Methodology

1. Isolation of Human PBMCs

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
- Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
- Resuspend the cell pellet in complete RPMI-1640 medium. Count cells and assess viability.

2. CFSE Labeling

- Resuspend PBMCs at $1-10 \times 10^6$ cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 1-5 μ M and mix immediately.
- Incubate for 10-15 minutes at 37°C, protected from light.
- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI-1640 medium to remove unbound dye.
- Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1×10^6 cells/mL.

3. T-Cell Stimulation and Treatment

- Coat a 96-well plate with anti-CD3 antibody (1-5 μ g/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[7]

- Wash the plate twice with sterile PBS to remove unbound antibody.[7]
- Prepare serial dilutions of **Hpk1-IN-55** in complete RPMI-1640 medium. Remember to include a vehicle-only (DMSO) control.
- Add 100 μ L of the CFSE-labeled cell suspension to each well of the antibody-coated plate.
- Add 50 μ L of the **Hpk1-IN-55** dilutions or vehicle control to the appropriate wells.
- Add 50 μ L of soluble anti-CD28 antibody (final concentration 1-2 μ g/mL) to all stimulation wells.[7][8]
- Include unstimulated (no anti-CD3/CD28) and stimulated (vehicle control) wells as negative and positive controls.
- Incubate the plate for 3-5 days in a humidified incubator at 37°C and 5% CO₂. [9]

4. Flow Cytometry Analysis

- Harvest the cells from the plate and transfer them to FACS tubes.
- Wash the cells with FACS buffer.
- Resuspend the cell pellet in 100 μ L of FACS buffer containing fluorescently conjugated antibodies for T-cell subset identification (e.g., anti-CD4, anti-CD8).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 300-500 μ L of FACS buffer for analysis on a flow cytometer.
- Analyze the data by gating on CD4+ or CD8+ T-cell populations and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.

Data Presentation

The following tables summarize representative quantitative data expected from studies with potent and selective HPK1 inhibitors. This data serves as a benchmark for evaluating **Hpk1-IN-55**.

Table 1: Representative In Vitro Potency of HPK1 Inhibitors

Parameter	Assay Type	Representative IC50	Effect
HPK1 Kinase Activity	Biochemical Kinase Assay	2 - 55 nM	Potent Inhibition
SLP-76 Phosphorylation (Ser376)	Cellular Assay (Flow Cytometry/Western Blot)	~55 nM	Dose-dependent decrease

Data compiled from representative studies of potent HPK1 inhibitors.[\[3\]](#)

Table 2: Representative Effects of HPK1 Inhibition on T-Cell Function

Parameter	Assay Type	Vehicle Control	HPK1 Inhibitor Treated	Fold Change/Effect
T-Cell Proliferation (% Divided Cells)	CFSE Dye Dilution	Baseline Proliferation	Increased % of divided cells	Dose-dependent increase
IL-2 Production (pg/mL)	Cytokine Bead Array / ELISA	Low/Moderate Production	Significantly Increased Production	Dose-dependent increase
IFN-γ Production (pg/mL)	Cytokine Bead Array / ELISA	Low/Moderate Production	Significantly Increased Production	Dose-dependent increase
CD25 Expression (% Positive Cells)	Flow Cytometry	Baseline Expression	Increased % of CD25+ cells	Dose-dependent increase
CD69 Expression (% Positive Cells)	Flow Cytometry	Baseline Expression	Increased % of CD69+ cells	Dose-dependent increase

This table presents expected trends based on published data for various HPK1 inhibitors.[\[1\]](#)[\[4\]](#)[\[10\]](#)

Conclusion

The pharmacological inhibition of HPK1 with small molecules like **Hpk1-IN-55** presents a compelling therapeutic strategy for enhancing T-cell-mediated anti-tumor immunity.[\[1\]](#) By preventing the degradation of the key adaptor protein SLP-76, HPK1 inhibitors effectively remove an intrinsic brake on the T-cell activation machinery.[\[3\]](#) This leads to a more potent and sustained immune response, characterized by increased T-cell proliferation and effector cytokine production.[\[2\]](#) The provided protocols and expected data offer a robust framework for the investigation and development of this promising class of immuno-oncology agents.

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